molecular formula C11H14NO3P B1608757 Diethyl (4-cyanophenyl)phosphonate CAS No. 28255-72-3

Diethyl (4-cyanophenyl)phosphonate

Cat. No.: B1608757
CAS No.: 28255-72-3
M. Wt: 239.21 g/mol
InChI Key: OKBKKZGFMZJHJL-UHFFFAOYSA-N
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Description

Diethyl (4-cyanophenyl)phosphonate is an organophosphorus compound with the molecular formula C11H14NO3P It is characterized by the presence of a phosphonate group attached to a 4-cyanophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-cyanophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. Another method includes the metal-mediated coupling of dialkyl phosphite with an aryl halide . These reactions typically require specific conditions such as the presence of a base and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-cyanophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl (4-cyanophenyl)phosphonate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its use in developing drugs for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of agrochemicals, flame retardants, and plasticizers

Mechanism of Action

The mechanism by which diethyl (4-cyanophenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-nitrophenyl)phosphonate
  • Diethyl (4-methoxyphenyl)phosphonate
  • Diethyl (4-chlorophenyl)phosphonate

Uniqueness

Diethyl (4-cyanophenyl)phosphonate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other substituted phenyl phosphonates. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

4-diethoxyphosphorylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKKZGFMZJHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394207
Record name Diethyl (4-cyanophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28255-72-3
Record name Diethyl (4-cyanophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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